![molecular formula C22H28F2O5 B14809972 (E)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B14809972.png)

(E)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

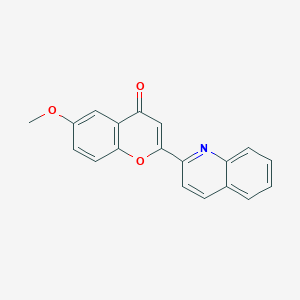

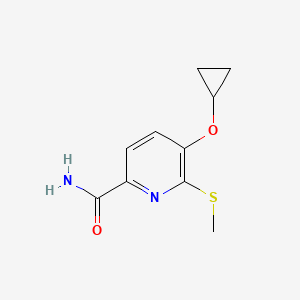

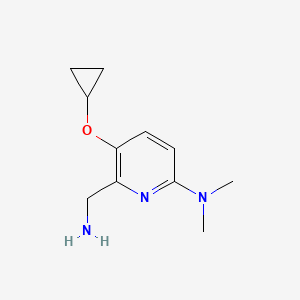

Tafluprost acid is the active metabolite of tafluprost, a prostaglandin analogue used primarily in the treatment of open-angle glaucoma and ocular hypertension. It functions by reducing intraocular pressure through the increased outflow of aqueous humor from the eyes . Chemically, tafluprost acid is a fluorinated analog of prostaglandin F2-alpha, making it a potent and selective agonist at the prostaglandin F receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The process includes oxidation, condensation, fluorination, deprotection, reduction, recondensation, esterification, and refining . For instance, one method involves adding methanol solution and anhydrous potassium carbonate to a fluorinated intermediate, followed by a series of reactions including acetic acid addition, washing with sodium chloride and bicarbonate solutions, and drying with anhydrous sodium sulfate .

Industrial Production Methods: Industrial production of tafluprost acid employs advanced purification technologies such as reverse-phase and normal-phase column purification. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tafluprost acid undergoes various chemical reactions, including:

Oxidation: Conversion of intermediate compounds to more oxidized forms.

Reduction: Reduction of specific functional groups to achieve the desired chemical structure.

Substitution: Replacement of certain atoms or groups within the molecule to enhance its activity.

Common Reagents and Conditions: Common reagents used in these reactions include methanol, potassium carbonate, acetic acid, sodium chloride, and sodium bicarbonate . Reaction conditions often involve controlled temperatures and pH adjustments to optimize yield and purity.

Major Products: The major products formed from these reactions include tafluprost acid itself and its various intermediates, which are further processed to achieve the final active compound .

Scientific Research Applications

Tafluprost acid has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the synthesis of other prostaglandin analogs.

Biology: Studied for its effects on cellular pathways and receptor interactions.

Medicine: Primarily used in the treatment of glaucoma and ocular hypertension.

Industry: Employed in the development of ophthalmic solutions and other pharmaceutical formulations.

Mechanism of Action

Tafluprost acid acts as a selective agonist at the prostaglandin F receptor, increasing the outflow of aqueous humor from the eyes and thereby reducing intraocular pressure . The main mechanism involves increased uveoscleral outflow, which has been demonstrated in both animal and human studies . The compound is rapidly hydrolyzed by corneal esterases to form its active acid metabolite, which is further metabolized via fatty acid β-oxidation and phase II conjugation .

Comparison with Similar Compounds

Latanoprost: Another prostaglandin F2-alpha analog used for similar indications.

Travoprost: Shares a similar mechanism of action and is used in the treatment of glaucoma.

Bimatoprost: An amide prodrug of a prostaglandin analog, also used to lower intraocular pressure.

Uniqueness: Tafluprost acid is unique due to its high affinity for the fluoroprostaglandin receptor, which is approximately 12 times higher than that of latanoprost . This high affinity contributes to its potent intraocular pressure-lowering effects, making it a valuable option in the management of glaucoma and ocular hypertension .

Properties

Molecular Formula |

C22H28F2O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1+,13-12+/t17-,18-,19+,20-/m1/s1 |

InChI Key |

KIQXRQVVYTYYAZ-GSOJWBRCSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC=CC=C2)(F)F)C/C=C/CCCC(=O)O)O |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14809892.png)

![1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(E)-but-2-enedioic acid](/img/structure/B14809912.png)

![N-phenyl-2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinecarboxamide](/img/structure/B14809931.png)